molecular formula C10H13NOS B13613333 2-(4-Ethoxyphenyl)ethanethioamide

2-(4-Ethoxyphenyl)ethanethioamide

Cat. No.: B13613333
M. Wt: 195.28 g/mol
InChI Key: ZZCRGMAXXFCDMT-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)ethanethioamide is an organic compound with the molecular formula C10H13NOS It is a thioamide derivative, characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to an ethanethioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)ethanethioamide typically involves the reaction of 4-ethoxybenzaldehyde with thioacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and requires heating to facilitate the formation of the thioamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)ethanethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Ethoxyphenyl)ethanethioamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)ethanethioamide involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The ethoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)ethanethioamide
  • 2-(4-Methylphenyl)ethanethioamide
  • 2-(4-Chlorophenyl)ethanethioamide

Uniqueness

2-(4-Ethoxyphenyl)ethanethioamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the ethoxy group may provide distinct pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

2-(4-ethoxyphenyl)ethanethioamide

InChI

InChI=1S/C10H13NOS/c1-2-12-9-5-3-8(4-6-9)7-10(11)13/h3-6H,2,7H2,1H3,(H2,11,13)

InChI Key

ZZCRGMAXXFCDMT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=S)N

Origin of Product

United States

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